N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties
Preparation Methods
The synthesis of N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide involves a two-step process . The first step is the preparation of acetohydrazide, which is then converted to the target compound. The reaction conditions typically involve the use of analytical reagent-grade chemicals and specific reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydroxylamine and hydrazine, which react with aldehydes and ketones to form oximes and hydrazones . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
. It has shown moderate antibacterial activity against Staphylococcus aureus and resistance to Escherichia coli. Additionally, its copper complex has exhibited enhanced antibacterial activity for both cultures . The compound’s structural properties have been studied using various spectro-analytical techniques, including mass spectrometry, IR, UV, 1H-NMR, 13C-NMR, and DEPT .
Mechanism of Action
The mechanism of action of N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with molecular targets and pathways in biological systems . The nitrogen in the hydrazone group acts as a nucleophile, reacting with electrophilic centers in target molecules . This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide can be compared with other hydrazones and acetohydrazides . Similar compounds include oximes and other hydrazones, which also exhibit diverse biological activities . The uniqueness of this compound lies in its specific structural properties and the enhanced antibacterial activity of its copper complex .
Properties
Molecular Formula |
C15H12Cl2N2O3 |
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Molecular Weight |
339.2 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-11-1-4-13(5-2-11)22-9-15(21)19-18-8-10-7-12(17)3-6-14(10)20/h1-8,20H,9H2,(H,19,21)/b18-8+ |
InChI Key |
VKWBCKBWFYDAGK-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)Cl)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)Cl)O)Cl |
Origin of Product |
United States |
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